molecular formula C26H23N3O2S2 B11318003 N-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

N-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11318003
M. Wt: 473.6 g/mol
InChI Key: VOQDQARIMQZQMK-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines, benzyl halides, and pyrimidine derivatives. Common reaction conditions may involve:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

    Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.

    Reagents: Sodium hydride (NaH), potassium carbonate (K2CO3), or other bases.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The process may include:

    Purification: Crystallization, recrystallization, or chromatography.

    Quality Control: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purity and structural confirmation.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Mild to strong oxidizing conditions, often in aqueous or organic solvents.

    Reduction: Anhydrous conditions with appropriate solvents like tetrahydrofuran (THF).

    Substitution: Varied conditions depending on the nature of the substituent and the target product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE: can be compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of N-(4-METHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific substituents and their arrangement, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H23N3O2S2

Molecular Weight

473.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H23N3O2S2/c1-18-8-6-7-9-19(18)17-32-26-27-16-23(33-22-10-4-3-5-11-22)24(29-26)25(30)28-20-12-14-21(31-2)15-13-20/h3-16H,17H2,1-2H3,(H,28,30)

InChI Key

VOQDQARIMQZQMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC)SC4=CC=CC=C4

Origin of Product

United States

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